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Benzyl mercaptan

Cat. No.: B3419994
CAS No.: 16528-58-8
M. Wt: 124.21 g/mol
InChI Key: UENWRTRMUIOCKN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Perspectives on Benzyl (B1604629) Mercaptan

The study of thiols, or mercaptans, dates back to the 19th century, with the identification of cysteine in 1884 marking a key milestone in understanding biological thiols. researchgate.net The synthesis of simple thiols like Benzyl mercaptan followed from foundational work in organic sulfur chemistry. An early and still common laboratory preparation involves the reaction of benzyl chloride with thiourea, followed by hydrolysis of the resulting isothiouronium salt. wikipedia.orgprepchem.com Another method involves the reaction between benzyl chloride and sodium hydrosulfide (B80085). chemicalbook.com

Initially, research involving this compound was largely fundamental, focusing on its synthesis, physical properties, and basic reactivity. It was recognized as a useful source of the thiol functional group in organic synthesis. wikiwand.com Over time, the perspective on thiols evolved from simple, foul-smelling compounds to crucial components in biological systems and versatile tools in synthetic chemistry. nasa.govnih.gov This shift was driven by a deeper understanding of the role of the thiol group in redox processes and its ability to act as a potent nucleophile. researchgate.netnih.gov Consequently, research on this compound expanded from basic synthesis to its application as a protecting group and its use in more complex chemical transformations. weebly.com

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound's significance is multifaceted, stemming from the unique reactivity of its thiol group. It is widely employed as a protecting group for various functional groups, including carboxylic acids and alcohols, due to the relative ease of both its introduction and subsequent removal via methods like dissolving metal reduction. wikipedia.orgwikiwand.comweebly.com This protective strategy is crucial in multi-step organic syntheses, enabling selective reactions at other sites within a complex molecule. wikipedia.org

This compound is a key nucleophile in S-alkylation reactions to form benzylthioethers and is used in the synthesis of thioesters. guidechem.comwikiwand.com Its role extends to the cleavage of certain chemical bonds; for instance, it is used in the acid-catalyzed cleavage of condensed tannins. wikipedia.orgwikiwand.com The development of "click chemistry" has further elevated the status of thiols. This compound participates in thiol-ene reactions, which are highly efficient, often occur under mild conditions, and produce minimal byproducts, making them a prime example of click chemistry principles. researchgate.netyoutube.comusm.edu These reactions are used for polymer modification and synthesis. youtube.com

Overview of Key Academic Research Areas Involving this compound

Academic research involving this compound is diverse, spanning organic synthesis, materials science, and catalysis.

Organic Synthesis: A primary research area is its use as a versatile reagent. It serves as a nucleophile in Michael additions and as a scavenger for carbocations in deprotection reactions. researchgate.netscispace.com Research has focused on developing odorless or recyclable substitutes for the malodorous this compound, such as 2,4,6-trimethoxythis compound, to improve the laboratory environment without sacrificing reactivity. researchgate.net Furthermore, it is a precursor in the synthesis of various compounds, including benzyl thioesters, which have applications in pharmaceuticals. rsc.org

Materials Science: In materials science, this compound is instrumental in the formation of self-assembled monolayers (SAMs) on gold surfaces. acs.orgrsc.orgacs.org The thiol group readily binds to gold, allowing for the creation of well-ordered, dense molecular layers. acs.orgresearchgate.net These SAMs can be used to precisely engineer surface properties. uh.edu Researchers have studied the structure of these monolayers using techniques like X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM), revealing that the benzyl group influences the packing and orientation of the molecules on the surface. acs.orgacs.org Mixed monolayers containing this compound and functionalized derivatives like p-cyanobenzylmercaptan are being explored to create surfaces with specific recognition sites for attaching metal complexes, which is relevant for catalysis and sensor development. acs.orgrsc.org Another application is the functionalization of carbon nanotubes (CNTs) through π-π interactions, which can then be used to anchor platinum nanoparticles. chemicalbook.comacs.org

Catalysis: this compound is involved in catalysis research both as a substrate and as a ligand modifier. For example, it is used as a reactant in the synthesis of dithiocarboxylic esters catalyzed by phosphorus pentasulfide. chemicalbook.comsigmaaldrich.com Photocatalytic systems have been developed for the oxidative coupling of this compound to dibenzyl disulfide, often using environmentally friendly conditions like water as a solvent. researchgate.net The stability and recyclability of catalysts in such reactions are active areas of investigation. researchgate.net

Table 1: Key Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₇H₈S wikipedia.org
Molar Mass 124.20 g/mol wikipedia.org
Appearance Colorless liquid wikipedia.org
Melting Point -30 °C wikipedia.org
Boiling Point 195 °C wikipedia.org
Density 1.058 g/mL wikipedia.org
Acidity (pKa) 9.43 (in H₂O) wikipedia.org
Refractive Index (n_D²⁰) 1.575 sigmaaldrich.com

Table 2: Selected Research Applications of this compound

Research Area Specific Application Finding/Significance Reference(s)
Organic Synthesis Thiol Protecting Group Can be removed by dissolving metal reduction (e.g., Na/NH₃). wikipedia.org, wikiwand.com
Organic Synthesis Synthesis of Thioesters Reacts with vinyl acetate (B1210297) using lipase (B570770) as a catalyst in a microfluidic reactor. guidechem.com
Materials Science Self-Assembled Monolayers (SAMs) Forms well-ordered, perpendicular monolayers on Au(111) surfaces. acs.org, rsc.org, researchgate.net
Materials Science Carbon Nanotube Functionalization Interacts with multiwalled carbon nanotubes via π-π stacking to anchor Pt nanoparticles. acs.org
Catalysis Photocatalytic Coupling Oxidatively couples to dibenzyl disulfide in water using a Bi₂S₃ photocatalyst. researchgate.net
Polymer Chemistry Thiol-Ene "Click" Chemistry Reacts with alkenes in an efficient, often radical-initiated, addition reaction. researchgate.net, youtube.com
Polymer Chemistry Molecularly Imprinted Polymers Used as a template to create synthetic polymer receptors with specific binding sites. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8S B3419994 Benzyl mercaptan CAS No. 16528-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenylmethanethiol
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InChI

InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
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InChI Key

UENWRTRMUIOCKN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CS
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Molecular Formula

C7H8S
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DSSTOX Substance ID

DTXSID6026664
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Molecular Weight

124.21 g/mol
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Physical Description

Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless or pale-straw-colored mobile liquid with repulsive garlic-like odour
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Boiling Point

194-195 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg
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Flash Point

158 °F (70 °C)(Closed cup)
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Solubility

Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether, insoluble in water; soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

1.058 at 20 °C, 1.050-1.058
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Vapor Density

4.28 (Air= 1)
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Vapor Pressure

0.47 [mmHg]
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Color/Form

Colorless liquid, Water-white, mobile liquid

CAS No.

100-53-8, 16528-58-8
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Melting Point

-30 °C
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Synthetic Methodologies for Benzyl Mercaptan and Its Derivatives

Established Reaction Pathways for Benzyl (B1604629) Mercaptan Synthesis

Historically, the most common and reliable methods for synthesizing benzyl mercaptan involve the reaction of benzyl halides with sources of the hydrosulfide (B80085) anion (SH⁻). These reactions are typically SN2 type substitutions where the sulfur nucleophile attacks the electrophilic benzylic carbon.

This class of reactions utilizes readily available benzyl halides, most commonly benzyl chloride, as the electrophilic substrate. The choice of the sulfhydryl source significantly influences reaction conditions, yields, and byproduct profiles.

The reaction between benzyl chloride and ammonium (B1175870) sulfhydrate (NH₄SH) is a well-established route for this compound synthesis. Ammonium sulfhydrate acts as a source of the hydrosulfide nucleophile, which displaces the chloride ion from benzyl chloride. The reaction is typically conducted in polar protic solvents, such as aqueous ethanol (B145695), at moderate temperatures, often between 50°C and 70°C. Research findings indicate that under optimized conditions, this method can yield this compound in good yields, frequently exceeding 80%. The primary byproduct is ammonium chloride. Careful control of stoichiometry and reaction temperature is crucial to minimize the formation of dibenzyl sulfide (B99878) ((C₆H₅CH₂)₂S) through over-alkylation of the product mercaptan.

Reaction Scheme: C₆H₅CH₂Cl + NH₄SH → C₆H₅CH₂SH + NH₄Cl

Sodium hydrosulfide (NaSH) is another highly effective reagent for the nucleophilic substitution of benzyl chloride to produce this compound. NaSH provides a potent source of the hydrosulfide anion, which readily attacks the benzylic carbon. The reaction is commonly performed in alcoholic solvents like ethanol or methanol, often under reflux conditions. Studies have reported high yields for this transformation, with some experiments achieving over 85% yield of this compound. The reaction produces sodium chloride as a byproduct. Sodium hydrosulfide is often favored in industrial settings due to its stability, ease of handling, and cost-effectiveness compared to ammonium sulfhydrate, although the choice may depend on specific process requirements and solvent compatibility.

Reaction Scheme: C₆H₅CH₂Cl + NaSH → C₆H₅CH₂SH + NaCl

Beyond halide-based routes, alternative methodologies aim to improve atom economy and reduce environmental impact.

A more direct and potentially greener approach involves the catalytic reaction of benzyl alcohol with hydrogen sulfide (H₂S). This pathway circumvents the use of halogenated precursors, thereby eliminating halide waste streams. The reaction requires a catalyst and elevated temperatures to activate the hydroxyl group of benzyl alcohol for nucleophilic attack by H₂S.

Reaction Scheme: C₆H₅CH₂OH + H₂S → C₆H₅CH₂SH + H₂O

Heterogeneous catalysts, such as alumina-supported metal sulfides or certain zeolites, have demonstrated efficacy in promoting this conversion at temperatures typically ranging from 200°C to 400°C. The economic viability of this route is enhanced by the lower cost and greater availability of benzyl alcohol compared to benzyl chloride, and the avoidance of corrosive halide byproducts. However, the requirement for higher reaction temperatures and specialized catalytic systems can present engineering challenges. Furthermore, the handling of gaseous hydrogen sulfide, a toxic and flammable substance, necessitates stringent safety protocols and infrastructure. Despite these considerations, the direct synthesis from benzyl alcohol represents a significant advancement towards more sustainable chemical manufacturing.

Alternative Synthetic Routes for this compound

Advanced Synthetic Strategies for this compound Analogues

Advanced synthetic strategies focus on the preparation of substituted benzyl mercaptans or analogues with modified structural features. These methods often adapt established nucleophilic substitution principles or employ novel thiolation techniques.

One common strategy for preparing substituted benzyl mercaptans involves the reaction of the corresponding substituted benzyl halide with a sulfhydryl source, such as sodium hydrosulfide. For example, 4-methoxybenzyl chloride can be converted to 4-methoxythis compound by reaction with NaSH, yielding the desired substituted thiol and sodium chloride.

Example Reaction: 4-CH₃OC₆H₄CH₂Cl + NaSH → 4-CH₃OC₆H₄CH₂SH + NaCl

Other advanced methods may explore different carbon-sulfur bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions could potentially be utilized to introduce thiol functionalities onto various benzyl derivatives, although these methods are less frequently applied for the synthesis of simple this compound compared to the more direct routes. Research continues to explore novel thiolation reagents and catalytic systems to broaden the scope of accessible this compound analogues.

Summary of this compound Synthesis Methods

Method DescriptionKey ReactantsSulfhydryl SourceTypical ConditionsReported Yields (General)Byproducts/Considerations
Nucleophilic Substitution of Benzyl Chloride with NH₄SHBenzyl ChlorideAmmonium SulfhydratePolar solvent (e.g., aq. ethanol), 50-70 °CGood (>80%)NH₄Cl, potential dibenzyl sulfide formation
Nucleophilic Substitution of Benzyl Chloride with NaSHBenzyl ChlorideSodium HydrosulfidePolar solvent (e.g., ethanol), refluxHigh (>85%)NaCl, ease of handling NaSH
Catalytic Reaction of Benzyl Alcohol with H₂SBenzyl Alcohol, Hydrogen SulfideHydrogen SulfideHeterogeneous catalyst (e.g., metal oxides), 200-400 °CVaries with catalystH₂O, avoids halides, requires H₂S handling, high temp.
Nucleophilic Substitution of Substituted Benzyl Halides with NaSHSubstituted Benzyl HalidesSodium HydrosulfidePolar solventVariesNaCl, formation of substituted mercaptans

Spectroscopic and Analytical Characterization of Benzyl Mercaptan and Its Complexes

Advanced Spectroscopic Techniques for Structural Elucidation

Infrared Reflection-Absorption Spectroscopy (IRRAS) and Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) for Monolayers

Infrared Reflection-Absorption Spectroscopy (IRRAS) and its more sensitive variant, Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS), are extensively used to analyze self-assembled monolayers (SAMs) of benzyl (B1604629) mercaptan (BM) on reflective substrates, most notably gold researchgate.netuh.edunih.govacs.orgresearchgate.netresearchgate.net. These techniques are highly effective in probing the molecular ordering and orientation of adsorbed species at interfaces. Studies have demonstrated that benzyl mercaptan forms well-ordered SAMs where the molecules are oriented nearly perpendicular to the gold surface researchgate.netnih.govacs.org. The surface selection rule in IRRAS dictates that vibrational modes with transition dipole moments parallel to the surface are suppressed, allowing for the confirmation of molecular orientation. The absence of out-of-plane ring modes in IRRAS spectra, for instance, supports a perpendicular orientation of the aromatic ring researchgate.net. PM-IRRAS offers enhanced surface specificity and sensitivity, enabling the measurement of FT-IR spectra of interfacial films as thin as a single molecular layer, while effectively filtering out background signals from atmospheric components like water vapor and CO₂ biolinscientific.comcolab.ws. Characteristic infrared vibrational bands associated with this compound SAMs have been identified, including those corresponding to aromatic C-H stretches and C-S bond vibrations rsc.org.

Vibrational ModeWavenumber (cm⁻¹)Assignment
Aromatic C-H stretch~3070-3090Benzene (B151609) ring C-H
Aromatic C-H stretch~3003Benzene ring C-H
C-S stretch~1028-1251This compound C-S bond

Note: Wavenumbers are approximate and based on literature descriptions.

High-Resolution Photoemission Spectroscopy (HRPES) for Surface Adsorption Studies

High-Resolution Photoemission Spectroscopy (HRPES) is a key technique for investigating the adsorption behavior and surface reactions of this compound on semiconductor surfaces, such as Ge(100) acs.orgresearchgate.net. These studies reveal that this compound adsorbs onto the Ge(100) surface via a dissociation reaction, while preserving the integrity of its aromatic ring acs.orgresearchgate.net. HRPES has also been instrumental in demonstrating π-π interactions between this compound and multiwalled carbon nanotubes (MWCNTs), as evidenced by characteristic spectral changes exlibrisgroup.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing ¹H NMR and ¹³C NMR, is fundamental for elucidating the structure and reaction mechanisms involving this compound and its derivatives or complexes nih.govgouni.edu.ngreading.ac.ukrsc.org. NMR data has been critical in confirming the structures of synthesized compounds, such as phenoylthis compound (PBM) and its associated metal complexes gouni.edu.ng. In the analysis of condensed tannins, thiolysis with this compound generates flavan-3-ol (B1228485) adducts, which are subsequently characterized using NMR spectroscopy to determine compositional and structural data reading.ac.uk. Furthermore, ¹³C NMR studies have been utilized to analyze the structures of telomers formed with this compound derivatives rsc.org, and early research employed NMR to investigate hydrogen exchange in this compound weizmann.ac.il.

Application of NMR SpectroscopyInformation Gained
Structural ElucidationConfirmation of molecular structure, identification of functional groups, determination of connectivity in synthesized compounds and complexes.
Mechanistic StudiesInvestigation of reaction pathways, such as hydrogen exchange or the formation of adducts in thiolysis reactions.
Purity AssessmentVerification of the purity of synthesized this compound derivatives and its complexes.
Polymer CharacterizationAnalysis of telomer structures and the incorporation of this compound derivatives into polymer chains.

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) plays a vital role in the identification and purity assessment of this compound and its associated compounds nih.govgouni.edu.ngpradeepresearch.orgrsc.orgresearchgate.net. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) provide characteristic fragmentation patterns for identification. For this compound, GC-MS data typically shows a base peak at m/z 91.0, corresponding to the benzyl cation, and a molecular ion peak at m/z 124.0 nih.gov. Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are employed for the characterization of more complex systems, such as platinum clusters protected by this compound derivatives pradeepresearch.orgrsc.org. Mass spectrometry is also essential for identifying mixed thiol-disulfide exchange products and for the quantitative analysis of trace thiols in complex matrices like wine, often after derivatization researchgate.netacs.org.

TechniqueKey Observation/FragmentMass-to-Charge Ratio (m/z)Assignment/Significance
GC-MSBase Peak91.0Benzyl cation (C₇H₇⁺)
GC-MSMolecular Ion124.0This compound (C₇H₈S)⁺
ESI-MSMolecular Ion (example)VariesCharacterization of complexes/clusters
MALDI-MSMolecular Ion (example)VariesCharacterization of complexes/clusters

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized for the characterization of this compound and its related compounds, including complexes and quantum dots nih.govpradeepresearch.orguobaghdad.edu.iqnih.gov. For instance, a ligand synthesized using this compound exhibited characteristic UV-Vis absorption bands at 265 nm and 335 nm, attributed to π→π* and n→π* electronic transitions, respectively uobaghdad.edu.iq. UV-Vis spectroscopy has also been employed to study the photophysical properties of thiol-capped CdS quantum dots nih.gov and to characterize platinum clusters pradeepresearch.org.

Compound/System StudiedUV-Vis Absorption Maxima (λmax, nm)Assignment/Significance
This compound Ligand265, 335π→π* and n→π* electronic transitions
Thiol-capped CdS QDsVariesCharacterization of quantum dot electronic properties
Platinum Clusters200-1100Characterization of electronic structure

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis and Interactions

X-ray Photoelectron Spectroscopy (XPS) is a critical surface-sensitive technique for analyzing the composition and chemical states of this compound when adsorbed on various substrates, particularly in the context of self-assembled monolayers (SAMs) nih.govacs.orgexlibrisgroup.comresearchgate.netacs.org. XPS studies have provided evidence for π-π interactions between this compound and multiwalled carbon nanotubes (MWCNTs), indicated by observable spectral changes exlibrisgroup.comresearchgate.netacs.org. When this compound is used to modify zinc oxide nanowires (ZnO NWs), XPS analysis reveals the formation of Zn-S bonds, evidenced by a decrease in the Zn 2p binding energy rsc.org. Furthermore, XPS has confirmed the strong Pt-S bonds formed between platinum nanoparticles and the thiol groups of this compound, as seen in the Pt 4f and S 2p spectra exlibrisgroup.comresearchgate.net.

Element/SpectrumBinding Energy (eV)Assignment/Significance
S 2pVariesSulfur in thiol/thiolate groups, Pt-S bond formation
Pt 4f~71.5, ~74.6Metallic Pt, Pt-S bond formation
Zn 2p~1021.2Zn-S bond formation on ZnO NWs (shift from bulk ZnO)
C 1s~284.6Carbon in benzyl ring and methylene (B1212753) group, π-π interaction

Note: Binding energies are approximate and context-dependent.

Compound List:

this compound

Para-cyanobenzylmercaptan (pCBM)

Phenoylthis compound (PBM)

2,6-diamino-3,5-dithiodiphenoyl pyridine (B92270) (DDPP)

4-(tert-butyl) this compound (BBSH)

Cysteine

Glutathione (B108866)

Homocysteine

Platinum nanoparticles (Pt nanoparticles)

Zinc oxide nanowires (ZnO NWs)

Multiwalled carbon nanotubes (MWCNTs)

Cadmium sulfide (B99878) quantum dots (CdS QDs)

Gold nanoparticles (AuNPs)

Benzoyl chloride

Pyridine

Iron(III) chloride (FeCl₃)

Nickel(II) chloride (NiCl₂)

Computational Spectroscopic Characterization

Computational methods, particularly Density Functional Theory (DFT), play a vital role in predicting and interpreting the spectroscopic properties of this compound, offering insights into its molecular structure and interactions.

Density Functional Theory (DFT) Simulations of IR Spectra and Adsorption Structures

Density Functional Theory (DFT) is widely utilized to simulate the infrared (IR) spectra of molecules like this compound. These simulations provide theoretical vibrational frequencies and intensities that can be directly compared with experimental IR spectra. DFT calculations are instrumental in assigning specific vibrational modes to functional groups within the this compound molecule, such as C-H stretching in the aromatic ring and methylene group, S-H stretching, and C-S stretching vibrations researchgate.netresearchgate.netpolimi.itdntb.gov.uaresearchgate.netmdpi.comillinois.edu.

Furthermore, DFT is employed to model the adsorption behavior of this compound on various surfaces, such as gold (Au(111)) and germanium (Ge(100)) researchgate.netacs.orgresearchgate.netrsc.orgaip.orgresearchgate.net. These simulations help elucidate the preferred adsorption sites, the orientation of the molecule on the surface, and the nature of the chemical bonds formed (e.g., S-Au or S-Ge bonds), contributing to the understanding of self-assembled monolayers (SAMs) and surface functionalization for electronic applications researchgate.netacs.orgresearchgate.netaip.org. Studies have investigated adsorption pathways and activation barriers for dissociation reactions on semiconductor surfaces using DFT acs.org.

Correlation of Theoretical and Experimental Spectroscopic Data

The synergy between theoretical predictions from DFT and experimental spectroscopic measurements is fundamental for a comprehensive characterization of this compound. Experimental techniques like Infrared Reflection-Absorption Spectroscopy (IRRAS) and transmission IR spectroscopy are used to obtain the IR spectra of this compound, either in bulk form or as adsorbed species researchgate.netresearchgate.netpolimi.it. The data obtained from these experiments are then rigorously compared with the simulated spectra generated by DFT calculations researchgate.netresearchgate.netpolimi.itcanterbury.ac.nz.

This correlation allows for the validation of theoretical models and the precise assignment of spectral features. For instance, studies have shown that DFT calculations using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)) can accurately reproduce experimental vibrational spectra, aiding in the confirmation of molecular structures and the understanding of intermolecular interactions, such as hydrogen bonding in dimers polimi.itresearchgate.netmdpi.comillinois.edu. Such comparisons are crucial for interpreting complex spectral data and confirming the molecular integrity and orientation of this compound in various environments.

Chromatographic Techniques for Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for identifying and quantifying its related compounds, including degradation products, in complex matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Degradation Product Analysis

HPLC and its more advanced counterpart, UPLC, are extensively used in the analysis of complex mixtures, particularly in studies involving the degradation of natural products like proanthocyanidins (B150500). In these applications, this compound often serves as a nucleophilic reagent to depolymerize these complex structures mdpi.comacs.orgbio-conferences.orgsanddorn.netresearchgate.netmdpi.comresearchgate.netx-mol.netreading.ac.uk. Following the degradation reaction, HPLC and UPLC, often coupled with mass spectrometry (MS) or UV-Vis detection, are employed to separate and identify the resulting monomers and their derivatives, such as flavan-3-ols and their benzylthioether adducts mdpi.comacs.orgsanddorn.netresearchgate.netmdpi.comresearchgate.netx-mol.net.

These techniques are also applied in the analysis of potent thiols in beverages like wine. Specialized HPLC-MS/MS methods have been developed to detect and quantify trace levels of thiols, including this compound itself and other related sulfur compounds, which are significant contributors to aroma profiles oeno-one.euacs.orgacs.org. The high sensitivity and resolution of UPLC, in particular, enable the detailed characterization of complex degradation mixtures.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a primary analytical technique for determining the purity of this compound and for identifying volatile impurities. Certificates of Analysis for commercial this compound frequently report purity levels determined by GC, typically exceeding 96.0% thermofisher.comtcichemicals.comtcichemicals.comvwr.comnacchemical.com. For example, GC analysis can quantify the presence of residual starting materials like benzyl chloride, or by-products such as benzyl sulfide and benzyl disulfide, which may form during synthesis google.com.

The ability of GC to separate volatile compounds based on their boiling points and affinities for the stationary phase makes it an efficient tool for quality control. In some applications, GC-Mass Spectrometry (GC-MS) is used for more definitive identification of volatile components, including this compound, in complex matrices such as food products mdpi.com.

Table 1: Purity Assessment of this compound by Gas Chromatography (GC)

Purity (%)MethodSource
≥ 96.0GC tcichemicals.comtcichemicals.comvwr.com
96.0GC nacchemical.com
97.4GC google.com
99.6GC thermofisher.com

Table 2: Chromatographic Analysis of Degradation Products (using this compound)

Identified Degradation Products (Examples)Analytical Technique(s)Context of AnalysisSource
Flavan-3-ols, Flavan-3-ol-thioethersHPLC, UPLC-MSProanthocyanidin (B93508) degradation mdpi.comacs.orgbio-conferences.orgsanddorn.netresearchgate.netmdpi.comresearchgate.netx-mol.net
Catechin, Epicatechin, Epicatechin gallateHPLC-ESI-MSProanthocyanidin degradation mdpi.com
Quercetin, AnthocyaninsHPLC/UPLC-DAD, HPLC-FT-ICR-MSProanthocyanidin degradation researchgate.netx-mol.net
Wine Thiols (e.g., 3-mercaptohexan-1-ol, 2-furfurylthiol)HPLC-MS/MSWine aroma analysis oeno-one.euacs.orgacs.org

Compound List:

Benzyl alcohol

Benzyl chloride

Benzyl disulfide

this compound

Benzyl sulfide

(+)-Catechin

(-)-Epicatechin

Epicatechin gallate

Gallocatechin

Epigallocatechin

Quercetin

Anthocyanins

Pyranoanthocyanins

Acylated anthocyanins

Flavan-3-ols

Flavan-3-ol-thioethers

Proanthocyanidins

Proanthocyanidins benzylthioether

3-Mercaptohexan-1-ol

3-Mercaptohexyl acetate (B1210297)

4-Mercapto-4-methylpentan-2-one

2-Furfurylthiol

Phenylmethanethiol

Reaction Mechanisms and Chemical Transformations Involving Benzyl Mercaptan

Fundamental Reaction Pathways

The thiol group in benzyl (B1604629) mercaptan is readily oxidized. These oxidation processes are significant in various chemical contexts, from synthesis to industrial applications and natural phenomena.

The oxidation of benzyl mercaptan to dibenzyl disulfide (also known as benzyl disulfide) is a common transformation. This reaction involves the coupling of two this compound molecules, typically with the elimination of hydrogen. The general reaction can be represented as:

2 C₆H₅CH₂SH + [O] → (C₆H₅CH₂)₂S₂ + H₂O

Various catalytic systems and oxidants can facilitate this conversion.

Catalytic Aerobic Oxidation: Molecular oxygen (O₂) can serve as the oxidant in the presence of catalysts. Iodine (I₂) has been shown to be an effective, low-toxicity catalyst for the aerobic oxidation of thiols, including this compound, to their corresponding disulfides. Reactions using iodine as a catalyst in ethyl acetate (B1210297) with 30% hydrogen peroxide as an initial oxidant at room temperature have yielded dibenzyl disulfide in excellent yields with short reaction times (e.g., 0.5 hours) researchgate.net. Metallophthalocyanines, such as iron(II) phthalocyanine (B1677752) (Fe(II)Pc), have also demonstrated catalytic activity in the aerobic oxidation of thiols to disulfides, achieving conversions ranging from 68% to 96% under oxygen atmosphere and ultrasonic irradiation mdpi.com.

Catalysis with Hydroquinone (B1673460) and Iron Salts: A more rapid oxidation of mercaptans to disulfides using free oxygen and aqueous caustic solutions can be achieved by employing a synergistic catalytic system comprising hydroquinone and an iron salt (e.g., ferric chloride or ferric sulfate) google.com. This combination significantly accelerates the oxidation rate compared to using hydroquinone alone google.com.

Photochemical Oxidation: Metal-free photochemical methods utilizing phenylglyoxylic acid as a photoinitiator and a simple inorganic salt like sodium thiocyanate (B1210189) (NHSCN) as an additive have also been developed for the aerobic oxidation of thiols, including this compound, to disulfides under mild conditions researchgate.net.

Table 1: Catalytic Systems for this compound Oxidation to Dibenzyl Disulfide

Oxidant/Catalyst SystemConditionsTypical YieldReference
O₂ / I₂ (catalytic)Ethyl acetate, room temp.Excellent researchgate.net
O₂ / Fe(II)Pc (catalytic)DMF, ultrasonic irradiation, room temp.68–96% mdpi.com
O₂ / Hydroquinone + Iron Salt (catalytic)Aqueous caustic solutionRapid rate google.com
O₂ / Phenylglyoxylic acid (photoinitiator) + NHSCNMetal-free, photochemicalExcellent researchgate.net
H₂O₂ / NaI or I₂ (catalytic)Ethyl acetate, room temp.Excellent researchgate.net

Beyond the formation of disulfides, aerobic oxidation catalyzed by various systems is a significant area of research. While some studies focus on the oxidation of alcohols using stable radicals like TEMPO rsc.org, the principles of catalyzed aerobic oxidation are broadly applicable to sulfur compounds. For instance, guanidine-type bases like TBD have been employed in the aerobic oxidation of benzyl mercaptans, leading to the formation of thiobenzaldehydes, which can then participate in further reactions acs.org. These catalytic systems leverage oxygen as a sustainable oxidant, often employing transition metals or organic mediators to facilitate the transformation mdpi.comrsc.org.

This compound, as a representative thiol, plays a role in the complex processes of coal self-heating and spontaneous combustion. Thiol structures within coal are highly reactive towards oxygen, particularly at lower temperatures. This oxidation process releases significant amounts of heat (approximately 146.70 kJ/mol for thiol oxidation) and generates free radicals, which can initiate and propagate chain reactions leading to spontaneous combustion researchgate.netcdnsciencepub.com.

Studies on model compounds, such as phenyl mercaptan (structurally similar to this compound), indicate that these thiols undergo dehydrogenation reactions upon oxidation, forming hydroxyl radicals cdnsciencepub.comresearchgate.net. The C-S and S-H bonds in mercaptans are prone to breaking during oxidation due to sulfur's electronic properties mdpi.com. Phenyl mercaptan exhibits high reactivity in coal oxidation processes, with a relatively low activation energy (60.39 kJ/mol), suggesting that mercaptans are key contributors to the initial stages of coal self-heating researchgate.net. The oxidation of thiols is generally considered a dominant factor in the early stages of coal oxidation, providing the necessary energy and reactive species for subsequent exothermic reactions cdnsciencepub.comresearchgate.net.

Table 2: Role of Thiols in Coal Self-Heating

Sulfur Functional GroupReactivity with Oxygen at Low TemperaturesHeat Release (kJ/mol)Role in Spontaneous Combustion
Thiol (-SH)High~146.70Initiates oxidation, releases heat, generates free radicals
Thioether (-S-)Low (becomes active with heat)~248.09 (to sulfoxide)Contributes to heat release at higher temperatures after activation

The thiol group can also act as a nucleophile, particularly in acid-catalyzed reactions. This property is exploited in analytical chemistry and in the degradation of complex natural products.

Proanthocyanidins (B150500) (PACs), also known as condensed tannins, are polymers composed of flavan-3-ol (B1228485) units linked by interflavan bonds. These bonds can be cleaved under acidic conditions in the presence of nucleophilic agents, a process often referred to as thiolysis when thiols are used. This compound, along with other thiols like 2-mercaptoethanol (B42355) and cysteamine, can serve as a nucleophilic trapping agent in the acid-catalyzed depolymerization of proanthocyanidins nih.govresearchgate.netacs.org.

The general mechanism involves the protonation of an interflavan bond (typically a C4-C8 or C4-C6 linkage) under acidic conditions, leading to its cleavage. This generates a carbocation intermediate at the C4 position of the extension unit and releases the terminal flavan-3-ol unit. The highly reactive carbocation is then trapped by the nucleophilic thiol, forming a thioether adduct.

General Mechanism of Thiolytic Cleavage of Proanthocyanidins:

Protonation: The interflavan bond (e.g., C4-C8) is protonated by the acid catalyst.

Bond Cleavage: The C-O or C-C bond breaks, forming a flavan-3-ol cation and a flavan-3-ol molecule (terminal unit).

Nucleophilic Attack: The flavan-3-ol cation (extension unit) is attacked by the thiol nucleophile (e.g., this compound).

Adduct Formation: A stable thioether adduct is formed between the extension unit and the thiol.

This method is valuable for determining the structure and degree of polymerization of proanthocyanidins. For instance, in the analysis of proanthocyanidins from Vitis vinifera berries, this compound was used as a trapping nucleophile, and the results were comparable to those obtained using phloroglucinol, indicating its efficacy acs.org. The reaction conditions typically involve a dilute acid (e.g., 0.1 N HCl) in a solvent like methanol, with the proanthocyanidin (B93508) sample reacted at a controlled temperature for a specific duration nih.govacs.org.

Table 3: Proanthocyanidin Cleavage with Thiol Nucleophiles

NucleophileAcid CatalystSolventTemperatureTimeKey ProductsReference
This compound0.1 N HClMethanol50 °C20 minFlavan-3-ols, this compound adducts acs.org
2-MercaptoethanolAcidicVariousVariousVariousFlavan-3-ols, 2-Mercaptoethanol adducts nih.gov
Cysteamine0.24 M HClMethanol40 °C30 minFlavan-3-ols, Cysteamine derivatives researchgate.net
Phloroglucinol0.1 N HClMethanol50 °C20 minFlavan-3-ols, Phloroglucinol adducts acs.org

Compound Name List

this compound

Dibenzyl disulfide (DBDS)

Thiobenzaldehydes

Flavan-3-ols

Flavanyl-4 cations

Phloroglucinol

2-Mercaptoethanol

Cysteamine

Toluene-α-thiol

Glutathione (B108866) (GSH)

Phenyl mercaptan

Diphenyl sulfide (B99878)

Diphenyl disulfide

2-Methylthiophene

Dibenzothiophene

Diphenyl sulfoxide (B87167)

Diphenyl sulfone

Sulfonic acid

Sulfoxide

Sulfone

Hydroquinone

Gallic acid

Ferric chloride

Ferric sulfate (B86663)

TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)

VOSO₄ (Vanadyl sulfate)

Phenylglyoxylic acid

NHSCN (Sodium thiocyanate)

Epicatechin

Epigallocatechin

Catechin

Gallocatechin

Ascorbic acid

Hydrogen peroxide

Oxygen (O₂)

Hydrochloric acid (HCl)

Sodium hydroxide (B78521) (NaOH)

Methanol

Ethyl acetate

Toluene (B28343)

Dimethyl acetamide (B32628) (DMAc)

Acetonitrile

Dimethylformamide (DMF)

Octane

Hydrogen sulfide (H₂S)

Ammonia (NH₃)

Ammonium (B1175870) hydroxide (NH₄OH)

Polyethylene Glycol Sodium (Na-PEG)

Triethanolamine (TEA)

Diethanolamine (DEA)

Monoethanolamine (MEA)

Methyldiethanolamine (MDEA)

Amberlite IR 400

Copper sulfide (Cu₂S)

Levulinic acid

Formic acid

Nucleophilic Reactivity and Additions

Synthesis of Dithiocarboxylic Esters

This compound can be employed in the synthesis of dithiocarboxylic esters. A common method involves the reaction of carboxylic acids with this compound in the presence of phosphorus pentasulfide (P₄S₁₀) as a catalyst. This reaction typically occurs in solvents like toluene under reflux conditions, yielding the corresponding dithiocarboxylic esters. For instance, the reaction of benzoic acid with this compound and P₄S₁₀ in toluene produces benzyl dithiobenzoate in high yields google.combenicewiczgroup.com.

Table 1: Synthesis of Dithiocarboxylic Esters using this compound

Carboxylic Acid Mercaptan Catalyst Solvent Reflux Time Yield (%) Product
Benzoic acid This compound P₄S₁₀ Toluene 10 h 91 Benzyl dithiobenzoate
4-Methoxybenzoic acid This compound P₄S₁₀ Toluene 12 h 91 Benzyl 4-methoxydithiobenzoate
4-Nitrobenzoic acid This compound P₄S₁₀ Toluene 20 h 51 Benzyl 4-nitrodithiobenzoate
Reactions with Sulfinic Acids

This compound can react with sulfinic acids, such as p-toluenesulfinic acid. These reactions can lead to the formation of thiolsulfonates. For example, the reaction of p-toluenesulfinic acid with this compound in acetic acid has been studied, suggesting the formation of thiolsulfonates as products oregonstate.eduoregonstate.edu. In a related context, this compound has been used in conjunction with sodium carbonate to cleave benzothiazole (B30560) sulfones, yielding sulfinate salts, which can be considered a transfer of the sulfinate group nih.gov.

Michael Additions

This compound readily undergoes Michael addition reactions, also known as conjugate additions, with electron-deficient alkenes. This reaction involves the nucleophilic attack of the thiolate anion on the β-carbon of the activated alkene, forming a new carbon-sulfur bond. For instance, this compound can react with α,β-unsaturated esters or ketones, leading to the formation of β-thioether adducts researchgate.netmdpi.com. The reaction can be catalyzed by bases or Lewis acids, and in some cases, specific organocatalysts have been employed to achieve high yields and selectivity rsc.orgpkusz.edu.cnnih.gov. For example, the reaction of this compound with ethyl propiolate in the presence of tributylphosphine (B147548) yields a thioacetal nih.gov.

Table 2: Michael Addition Reactions of this compound

Michael Acceptor Catalyst/Conditions Product Type Ref.
Ethyl propiolate Tributylphosphine (20 mol%), Methyl propiolate Thioacetal nih.gov
α,β-unsaturated esters Various catalysts (e.g., base, Lewis acid) β-Thioether adducts researchgate.netmdpi.com
α,β-unsaturated ketones Various catalysts (e.g., base, Lewis acid) β-Thioether adducts researchgate.netmdpi.com
Reactions with Acetylacetonate (B107027) Ligands

This compound can react with metal acetylacetonate complexes. For example, in the synthesis of high-entropy sulfides, this compound has been used as a sulfur source in conjunction with metal acetylacetonate precursors. This reaction pathway is proposed to involve a complex mechanism where this compound reacts with the acetylacetonate ligand, facilitating the formation of metal sulfides at elevated temperatures chemrxiv.orgresearchgate.netresearchgate.net. In one study, the reaction mechanism of this compound with acetylacetonate ligands was investigated, suggesting a role in the formation of metal-sulfur compounds researchgate.net.

Surface Chemistry and Adsorption Phenomena

This compound's ability to interact with surfaces is crucial for its applications in materials science and surface functionalization.

Surface Chemistry and Adsorption Phenomena

Adsorption and Dissociation on Semiconductor Surfaces (e.g., Ge(100))

This compound undergoes adsorption and dissociation on semiconductor surfaces, such as Germanium(100) (Ge(100)). Studies using techniques like high-resolution photoemission spectroscopy (HRPES) and density functional theory (DFT) calculations have investigated these interactions. Research indicates that this compound adsorbs on Ge(100) via a dissociation reaction, primarily through an on-top dissociative pathway, while preserving its aromatic ring structure acs.orgresearchgate.netresearchgate.net. This dissociation involves the cleavage of the S-H bond, with the sulfur atom bonding to the germanium surface. The aromatic ring remains intact, allowing for potential further surface modifications or electronic interactions acs.org.

Functionalization of Carbon Nanotubes via π-π Interaction

This compound can be used to functionalize carbon nanotubes (CNTs) through non-covalent π-π interactions. The aromatic ring of this compound can interact with the delocalized π-electron system of the CNT sidewalls, leading to adsorption and surface modification acs.orgcore.ac.ukmdpi.com. X-ray photoelectron spectroscopy (XPS) has demonstrated these π-π interactions, showing spectral changes indicative of this bonding. This functionalization strategy has been employed to enhance the adhesion of nanoparticles, such as platinum (Pt) nanoparticles, to CNTs, due to the subsequent formation of strong Pt-S bonds between the thiol groups of the adsorbed this compound and the Pt nanoparticles acs.org.

Table 3: Functionalization of Carbon Nanotubes with this compound

Functionalization Method Interaction Type Demonstrated by Application Ref.

Theoretical and Computational Chemistry Studies of Benzyl Mercaptan

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of benzyl (B1604629) mercaptan's electronic structure, molecular properties, and reactivity. These methods allow for the prediction and analysis of molecular geometries, energy levels, and interaction potentials.

Density Functional Theory (DFT) is a widely utilized computational approach to investigate the electronic structure and reaction pathways of benzyl mercaptan. Studies employ various DFT functionals, such as B3LYP and B2PLYP, often combined with dispersion corrections (e.g., D3) and triple-zeta basis sets (e.g., def2-TZVP, cc-pVQZ), to accurately model its properties mdpi.commdpi.comrsc.orgresearchgate.netmdpi.comjournalskuwait.org. These calculations are instrumental in determining optimized molecular geometries, electronic parameters like frontier molecular orbital energies (HOMO-LUMO), dipole moments, and electron localization functions journalskuwait.orgepstem.net.

In the realm of surface chemistry, DFT is applied to explore the adsorption behavior and reaction mechanisms of this compound on surfaces such as Ge(100) and Au(111) researchgate.netacs.orgresearchgate.netacs.orgresearchgate.netresearchgate.net. These investigations help in identifying adsorption sites, calculating adsorption energies, and determining activation barriers for dissociation reactions acs.orgresearchgate.net. For instance, research on Ge(100) surfaces indicates that this compound preferentially dissociates via an on-top pathway, with DFT providing crucial data on adsorption energies and transition states acs.orgresearchgate.net. On Au(111), DFT is used to model self-assembled monolayers, analyzing adsorption conformations and their impact on surface-enhanced Raman spectra (SERS) researchgate.netresearchgate.netacs.orgresearchgate.net. DFT calculations can also predict band structures and density of states for modified surfaces, such as ZnO adsorbed with mercaptans, offering insights into their electronic properties rsc.org. Furthermore, DFT, often coupled with Non-Equilibrium Green's Function (NEGF) methods, is employed to study electron transport properties in molecular junctions, revealing conductance characteristics and potential applications in molecular electronics researchgate.net.

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), complement DFT calculations by offering high accuracy, particularly for properties sensitive to electron correlation, such as torsional barriers researchgate.netacs.orguva.es. For this compound, MP2 calculations have been used to determine the torsional barrier of the thiol group, yielding values that are consistent with experimental data and other theoretical methods researchgate.netacs.org. These methods are also utilized in conjunction with DFT to refine potential energy surfaces and analyze intermolecular interactions, thereby providing a more comprehensive understanding of molecular behavior uva.esuva.esacs.orgacs.org. For example, ab initio calculations support experimental spectroscopic data by providing accurate molecular structures and vibrational frequencies researchgate.netacs.org.

Intermolecular Interactions and Molecular Recognition

The study of intermolecular interactions is crucial for understanding how this compound molecules associate, particularly in the gas phase and in condensed states.

This compound engages in various intermolecular hydrogen bonding interactions, most notably in its dimerization. The primary stabilizing interaction observed in this compound dimers involves a cooperative sequence of a S-H···S hydrogen bond, where the thiol group acts as a proton donor to the sulfur atom of another molecule, followed by a secondary S-H···π interaction with the aromatic ring of an adjacent molecule mdpi.comresearchgate.net. These interactions are characterized by relatively long S-H···S distances, approximately 2.75 Å, and S-H···π distances around 2.52 Å, as determined by B2PLYP calculations mdpi.com. Compared to the stronger O-H···O hydrogen bonds found in benzyl alcohol dimers, the S-H···S bonds in this compound are weaker and more influenced by dispersion forces mdpi.commdpi.comresearchgate.net. While this compound typically acts as a proton donor in S-H···S interactions, it can also function as a proton acceptor in complexes with other molecules, such as water or hydrogen sulfide (B99878), where its thiol group accepts a proton scg.ch.

Computational methods are extensively employed to explore the conformational landscape of this compound and its dimers, mapping potential energy surfaces (PES) to identify stable isomers and their relative energies mdpi.comresearchgate.netacs.orguva.esacs.orgresearchgate.netresearchgate.net. The this compound monomer typically adopts a gauche conformation, with the sulfur atom positioned synclinal to the ring plane, characterized by a torsion dihedral angle of approximately 74° researchgate.netacs.org. The dimerization process leads to a more complex PES, with DFT calculations predicting multiple stable isomers stabilized by different arrangements of hydrogen bonds and non-covalent interactions mdpi.comresearchgate.net. For example, DFT conformational searches have identified up to eleven isomers within 10 kJ mol⁻¹ of the global minimum for this compound dimers mdpi.com. These studies also investigate torsional motions and potential barriers, which can result in tunneling splittings observed in rotational spectra, thereby providing experimental validation for theoretical predictions acs.org. The flexibility introduced by the methylene (B1212753) pivot connecting the thiol group and the aromatic ring allows for a diverse range of intermolecular forces and conformational arrangements within the dimers mdpi.com.

Table 1: Binding Energies of this compound Dimers

Computational Method/TheoryBinding Energy (kJ mol⁻¹)Reference
SAPT(2)+3-35.3 mdpi.com
B3LYP-D3(BJ) (Isomers within 10 kJ mol⁻¹)< 10 mdpi.com
Comparison to Thiophenol Dimer-25.9 to -27.0 mdpi.com
Comparison to Benzyl Alcohol Dimer-42.1 mdpi.com

Table 2: Key Hydrogen Bond Distances in this compound Dimers

Interaction TypeDistance (Å)Computational MethodReference
S-H···S2.75B2PLYP mdpi.com
S-H···π2.52B2PLYP mdpi.com

Table 3: Torsional Barrier for this compound Monomer

Computational MethodBarrier (cm⁻¹)Reference
MP2 ab initio259 acs.org
Flexible molecular model248 acs.org
Comparison to Benzyl Alcohol280 acs.org

Table 4: Energy Decomposition Analysis (SAPT) for this compound Dimer

Interaction Energy ComponentRelative ContributionReference
DispersionSignificant, dispersion-controlled mdpi.commdpi.comresearchgate.net
ElectrostaticPresent, often less dominant than dispersion in thiol dimers mdpi.commdpi.com
InductionPresent mdpi.com
Exchange RepulsionPresent mdpi.com

Note: Specific numerical values for all SAPT components were not consistently available across all snippets for a single comprehensive table, but the general trends and relative importance of dispersion are evident.

Binding Energy Decomposition Analysis

Understanding the nature of intermolecular forces is crucial in chemistry, and energy decomposition analysis (EDA) within Density Functional Theory (DFT) provides a powerful tool for dissecting these interactions. For this compound, EDA has been employed to analyze the forces stabilizing its dimer. Studies have decomposed the interaction energy into electrostatic (ΔEelec), inductive (ΔEind), exchange repulsion (ΔEexch), and dispersion (ΔEdisp) components.

One study investigated the this compound dimer, observing a single homochiral isomer stabilized by a cooperative sequence of S-H···S and S-H···π hydrogen bonds. The interaction energy was analyzed using Symmetry-Adapted Perturbation Theory (SAPT) and DFT calculations. The total binding energy for the this compound dimer was reported as -35.3 kJ mol−1 mdpi.com. While the specific contributions of individual energy components (electrostatic, inductive, exchange repulsion, and dispersion) were calculated, the precise numerical values for these components were not detailed in the provided snippets. These analyses help elucidate the nature of non-covalent interactions, highlighting that these interactions are weak and primarily dispersion-controlled mdpi.com.

Table 1: Binding Energy Decomposition of this compound Dimer

Interaction TypeEnergy (kJ mol−1)
Total Binding (SAPT)-35.3
Electrostatic (ΔEelec)Not specified in snippet
Inductive (ΔEind)Not specified in snippet
Exchange Repulsion (ΔEexch)Not specified in snippet
Dispersion (ΔEdisp)Not specified in snippet

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling, often employing DFT, is essential for understanding reaction pathways, energy barriers, and the stability of chemical species. These methods provide quantitative insights into chemical processes.

Activation Barriers and Adsorption Energies

The adsorption and dissociation of this compound on surfaces are critical for understanding its behavior in heterogeneous catalysis and surface functionalization. Density Functional Theory (DFT) calculations have been used to investigate these processes. For instance, studies on the Ge(100) surface have examined the adsorption and dissociation mechanisms of this compound. DFT calculations indicated that the dissociation of this compound preferentially occurs via an "on-top dissociative pathway" rather than an "intradimer row dissociative pathway." This preference was determined by comparing the adsorption energies of the dissociated species and their corresponding activation barriers acs.org.

Further investigations into the adsorption of this compound and its derivatives on silver surfaces have also employed DFT. These studies suggest that this compound prefers to adsorb at bridge and hollow sites, forming self-assembled monolayers researchgate.netacs.org. While these studies establish preferred adsorption sites and general mechanisms, specific numerical values for activation barriers and adsorption energies for this compound on Ge(100) or silver surfaces were not explicitly detailed in the provided snippets. However, the methodology confirms that these parameters are integral to understanding the surface interactions and reaction pathways acs.orgresearchgate.net.

Table 2: Adsorption Pathways and Energy Comparisons for this compound

SurfaceMoleculeAdsorption PathwayAdsorption Energy ComparisonActivation Barrier ComparisonNotes
Ge(100)This compoundOn-top dissociativePreferredPreferredPathway preference determined by comparing adsorption energies and activation barriers. Specific values not provided in snippet. acs.org
Ge(100)This compoundIntradimer row dissociativeLess preferredLess preferredPathway less preferred. Specific values not provided in snippet. acs.org
SilverThis compoundAdsorption at bridge/hollow sitesImpliedImpliedForms self-assembled monolayers. researchgate.netacs.org

Thermodynamic Properties in Oxidation Reactions

The oxidation of this compound is a significant reaction, particularly in contexts like coal self-heating and general chemical degradation. Quantum chemical calculations have been employed to analyze the reaction sequences and thermodynamic properties of sulfur-containing compounds, including this compound, when interacting with oxygen.

Research focusing on coal self-heating identified the thiol structure within molecules like this compound as highly reactive towards oxygen at low temperatures. This reaction releases substantial heat, contributing to the self-heating process. Specifically, the reaction of the thiol structure in this compound with oxygen was calculated to release approximately 146.70 kJ/mol of heat researchgate.net. This exothermic process provides active free radicals and energy, facilitating subsequent chain reactions that can lead to spontaneous combustion. The oxidation of this compound in air is known to produce dibenzyl disulfide nih.gov.

Table 3: Thermodynamic Properties of this compound in Oxidation

Reactant GroupReaction PartnerProcessHeat Release (kJ/mol)Citation
Thiol structureOxygenReaction with oxygen146.70 researchgate.net

Compound List:

this compound (Phenylmethanethiol)

Dibenzyl Disulfide

Biological and Environmental Research on Benzyl Mercaptan

Metabolic Pathways and Biotransformations

The biotransformation of benzyl (B1604629) mercaptan involves various metabolic routes in both mammals and microorganisms, mediated by specific enzymatic processes.

In mammals, simple aromatic thiols like benzyl mercaptan are primarily metabolized through S-methylation. This process results in the formation of the corresponding methyl thioether or sulfide (B99878). The methylation is catalyzed by two key enzymes: thiopurine methyltransferase, which is found in the cytoplasm, and thiol methyltransferase, located in microsomes. Both of these enzymatic reactions require S-adenosyl-l-methionine (SAM) to act as the methyl group donor. Thiopurine methyltransferase, present in the liver, kidney, and erythrocytes of humans, shows a preference for aromatic and heterocyclic thiol substrates. The resulting methyl thioether (sulfide) metabolite can then undergo further S-oxidation to produce methyl sulfoxide (B87167) and methyl sulfone analogues, which are subsequently excreted as urinary products.

Table 1: Key Enzymes in Mammalian S-methylation of this compound

Enzyme Cellular Location Function Co-substrate
Thiopurine S-methyltransferase Cytoplasm Catalyzes S-methylation of aromatic thiols S-adenosyl-l-methionine (SAM)
Thiol S-methyltransferase Microsomes Catalyzes S-methylation of aliphatic thiols S-adenosyl-l-methionine (SAM)

Microorganisms, including various species of fungi and bacteria, are capable of degrading this compound and related compounds. Fungi, in particular, are known for their ability to break down complex organic molecules through the action of enzymes like cytochrome P-450 and other extracellular enzymes. nih.gov Some fungi, such as Trametes versicolor, Tyromyces palustris, and Paecilomyces sp., have been reported to metabolize dibenzyl sulfide, in some cases producing this compound as an intermediate along with benzyl alcohol. nih.gov

Several bacterial species have demonstrated the ability to degrade related aromatic compounds. For instance, bacteria identified as members of Enterobacter cloacae can degrade benzyl isothiocyanate, producing benzylamine (B48309) and hydrogen sulfide. nih.gov Studies on benzene (B151609) degradation have identified multiple bacterial pathways, including degradation via benzoate (B1203000) and benzaldehyde (B42025), which are relevant to the breakdown of the benzyl structure. nih.gov For example, Bacillus subtilis and Paracoccus aestuarii utilize these routes. nih.gov Furthermore, Rhodococcus rhodochrous has been shown to convert the related compound 2-mercaptobenzothiazole (B37678) (MBT) into a hydroxylated, and therefore less toxic, form. arxiv.org

Table 2: Examples of Microbial Degradation of this compound and Related Compounds

Microorganism Type Degradation Pathway/Products
Enterobacter cloacae Bacterium Degrades benzyl isothiocyanate to benzylamine and hydrogen sulfide. nih.gov
Trametes versicolor Fungus Metabolizes dibenzyl sulfide, can produce this compound and benzyl alcohol as intermediates. nih.gov
Paecilomyces sp. Fungus Metabolizes dibenzyl sulfide to products including this compound and benzyl alcohol. nih.gov
Bacillus subtilis Bacterium Implicated in benzene degradation via benzoate and benzaldehyde pathways. nih.gov
Rhodococcus rhodochrous Bacterium Can convert related thiol compounds into hydroxylated forms. arxiv.org

This compound is a known contributor to the smoky, flinty, or "struck match" aroma in certain high-end wines, such as Chardonnay and sparkling varieties. nih.gov Its formation pathway in wine is complex and not fully understood, though it is thought to occur primarily during barrel-aging. nih.gov

Research indicates that the key precursors for this compound formation in wine are benzaldehyde and hydrogen sulfide. nih.gov The reaction is heavily dependent on the environmental conditions within the wine. Key findings include:

Anaerobic Conditions : The absence of oxygen is crucial for the formation of this compound from its precursors. nih.gov

Inhibition by Metals : The presence of metal ions, specifically copper and iron, has been shown to inhibit the formation of this compound, likely by complexing with the hydrogen sulfide precursor. nih.gov

Yeast Strains : Certain yeast strains have been shown to increase the concentration of this compound in model wines, suggesting a biological component to its formation. nih.gov

The concentration of this compound can naturally decrease as wine ages, though the rate of this decrease varies between individual wines. nih.gov

This compound's interactions with enzymes are varied. As discussed in the mammalian metabolism section, it is a substrate for S-methyltransferases. Fungi are known to use a range of enzymes, including intracellular cytochrome P450 and extracellular enzymes like laccase and peroxidases, to degrade a wide variety of pollutants. nih.govijraset.com While fungi use cytochrome P450 to metabolize many aromatic compounds, the specific interaction with this compound is part of this broader capability. nih.gov

In a different context, this compound can be used in enzymatic synthesis. It serves as a substrate for subtiligase, a modified enzyme derived from subtilisin. nih.gov Subtiligase can join unprotected peptide fragments, and using this compound allows for the generation of long polypeptide benzylthio esters, which are excellent substrates for this enzymatic condensation method. nih.gov

Ecological Fate and Environmental Impact

The environmental fate of a chemical is determined by its susceptibility to various degradation processes under environmental conditions.

Hydrolysis is not considered an important environmental fate process for this compound. This is because the compound lacks functional groups that readily hydrolyze under typical environmental conditions of pH and temperature. nih.gov While processes like catalytic hydrolysis can be used to break down other mercaptans, this generally requires specific catalysts and elevated temperatures not found in the natural environment.

Environmental Mobility

The environmental mobility of this compound is governed by its physicochemical properties, which dictate its partitioning between soil, water, and air.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil and sediment. For this compound, an estimated Koc value of 520 suggests that it is expected to have low mobility in soil. nih.gov This implies that upon release to terrestrial environments, this compound is likely to bind to the organic matter in soil particles, limiting its movement into groundwater. The log Koc value has been reported to be influenced by the organic carbon content of the soil. researchgate.netnih.govnj.govwa.gov

Another critical factor for environmental mobility is the potential for volatilization from water surfaces, which is indicated by the Henry's Law constant. With an estimated Henry's Law constant of 2.1 x 10⁻⁴ atm-m³/mol, this compound is expected to volatilize from water. nih.gov The estimated volatilization half-lives for a model river and a model lake are 8 hours and 6 days, respectively. nih.gov This suggests that volatilization is an important fate process for this compound in aquatic environments. nih.govusgs.gov Conversely, due to its estimated vapor pressure of 0.47 mm Hg, it is not expected to volatilize significantly from dry soil surfaces. nih.gov

Degradation in Wastewater Treatment

The degradation of this compound in wastewater treatment systems is a critical aspect of its environmental fate. Studies have indicated that this compound is not readily biodegradable. sigmaaldrich.com This suggests that conventional biological wastewater treatment processes may not completely remove this compound.

Under anaerobic conditions, which are common in certain stages of wastewater treatment, the degradation of complex organic molecules can lead to the formation of this compound as an intermediate. For instance, the anaerobic degradation of the herbicide thiobencarb (B1683131) can produce 4-chlorothis compound. fishersci.com The general anaerobic degradation pathway for organic matter involves hydrolysis, acidogenesis, acetogenesis, and methanogenesis. tudelft.nlleesu.fr The presence of sulfur compounds like this compound can influence these processes. deswater.com

Aerobic degradation of mercaptans has also been studied. Some bacteria, such as Pseudomonas sp., have been shown to efficiently metabolize ethyl mercaptan, first oxidizing it to its corresponding disulfide, which is then further broken down. nih.gov While this provides a potential pathway for mercaptan degradation, the specific aerobic biodegradation pathway for this compound in wastewater treatment has not been extensively detailed in the available research. The complexity of pharmaceutical wastewater, which may contain mercaptans, can pose challenges for effective anaerobic degradation. deswater.com

Ecotoxicity to Aquatic Organisms

This compound exhibits toxicity to various aquatic organisms, a crucial consideration for its environmental risk assessment. lobachemie.comtcichemicals.com

Data indicates that this compound is particularly toxic to aquatic invertebrates. For the water flea, Daphnia magna, a 48-hour EC50 (the concentration causing an effect in 50% of the test population) for immobilization has been reported as 0.15 mg/L. nih.gov This classifies the substance as very toxic to aquatic life. lobachemie.com

Toxicity has also been assessed using the Microtox test, which measures the effect of a substance on the light emission of the bacterium Vibrio fischeri. The EC50 values for this compound in this test were found to be 0.96 mg/L after 5 minutes, 0.99 mg/L after 15 minutes, and 1.21 mg/L after 30 minutes. fishersci.com While specific LC50 (lethal concentration for 50% of the test population) data for fish and EC50 data for algae for this compound were not found in the reviewed literature, the available data on invertebrates and bacteria indicate a high potential for aquatic toxicity. nih.govfishersci.com

Interactive Table: Ecotoxicity of this compound

Test OrganismEndpointConcentration (mg/L)Exposure TimeReference
Daphnia magna (Water flea)EC50 (Immobilization)0.1548 hours nih.gov
Vibrio fischeri (Microtox)EC500.965 minutes fishersci.com
Vibrio fischeri (Microtox)EC500.9915 minutes fishersci.com
Vibrio fischeri (Microtox)EC501.2130 minutes fishersci.com

Toxicological Studies (Mechanistic Focus)

Mechanisms of Cellular Damage from Thiol Toxicity

The toxicity of thiols, including this compound, is often linked to their ability to undergo redox cycling. This process can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. The general mechanism involves the thiol being oxidized to a disulfide, and in this process, an electron is transferred to molecular oxygen, forming a superoxide (B77818) radical. This can initiate a cascade of reactions, leading to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals. These ROS can then damage lipids, proteins, and DNA, leading to cellular dysfunction and, ultimately, cell death. haz-map.com Inhalation of high concentrations of this compound has been observed to cause central nervous system depression, weakness, and cyanosis in animal studies. haz-map.com

Inhibition of Cytochrome c Oxidase

Cytochrome c oxidase (Complex IV) is the terminal enzyme of the mitochondrial electron transport chain and plays a crucial role in cellular respiration. mdpi.com Various mercaptans have been shown to inhibit this enzyme. nih.gov For instance, studies have demonstrated that methanethiol, ethanethiol, 1-propanethiol, and 1-butanethiol (B90362) act as non-competitive inhibitors of cytochrome c oxidase. nih.gov The inhibitory effect is believed to be exerted by the neutral form of the thiol. nih.gov While direct studies on the inhibition of cytochrome c oxidase specifically by this compound were not found in the reviewed literature, the known inhibitory action of other thiols suggests that this compound could potentially act in a similar manner, disrupting cellular energy metabolism. The binding of inhibitors can lead to conformational changes in the enzyme, affecting its function. researchgate.net

Formation of Reactive Intermediates and Metabolites

The metabolism of this compound can lead to the formation of various intermediates and metabolites, some of which may be reactive. In mammals, a common metabolic pathway for simple thiols is S-methylation, which produces the corresponding methyl thioether. nih.gov Another documented pathway involves the oxidation of this compound to dibenzyl disulfide. nih.govguidechem.com

Fungal metabolism has been shown to convert this compound to benzyl alcohol. nih.gov The anaerobic degradation of related aromatic compounds can proceed through pathways involving the formation of intermediates like phenylacetate (B1230308) and benzoyl-CoA. researchgate.netnih.gov The metabolism of xenobiotics, including sulfur-containing compounds, by enzymes such as cytochrome P450 can generate reactive intermediates that contribute to their toxicity. scispace.com While specific reactive intermediates of this compound metabolism have not been fully characterized, the potential for their formation exists based on the known metabolic pathways of thiols and aromatic compounds. scispace.com These reactive species can then interact with cellular macromolecules, leading to the toxic effects observed.

Cytotoxicity of Benzyl Polysulfides and Mercaptan Byproducts

Research into the biological activities of benzyl polysulfides and the byproducts of this compound has revealed varying degrees of cytotoxicity, largely dependent on the specific chemical structure and the biological system being studied. The cytotoxic effects are often linked to the release of reactive sulfur species and the nature of the organic byproducts formed.

Investigations into a series of pure benzyl polysulfides, from monosulfide to tetrasulfide, have demonstrated that the cytotoxicity is directly related to the sulfane sulfur (S⁰) content. In studies using murine epithelial bEnd.3 cells, it was shown that benzyl trisulfide (Bn₂S₃) and benzyl tetrasulfide (Bn₂S₄) suppress cell proliferation in a manner dependent on their S⁰ content. nih.gov Conversely, the corresponding monosulfide and disulfide analogs show minimal cytotoxicity. nih.gov

A key byproduct of the reaction of benzyl tri- and tetrasulfides with biological thiols is this compound. To determine if the observed cytotoxicity of the polysulfides was due to this byproduct, S-benzyl ethanethioate (BnSAc) was used as a source of this compound to improve cell permeability. The results indicated that this compound itself did not exhibit significant cytotoxicity in bEnd.3 cells at concentrations up to 400 μM, suggesting that the cytotoxic effects of benzyl polysulfides are a direct result of their sulfane sulfur content rather than their organic byproducts. nih.gov

Further studies on benzyl sulfide derivatives, such as benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide, have shown them to be cytotoxic in isolated rat hepatocytes. nih.gov The mechanism of this cytotoxicity is believed to involve cytochrome P-450 dependent metabolism, which leads to the formation of unstable and cytotoxic thiols. nih.gov One of the metabolites formed from these benzyl sulfides is benzaldehyde; however, benzaldehyde itself was found to be non-cytotoxic. nih.gov The degradation of benzyl sulfide can also yield this compound and subsequently dibenzyl disulfide. ethz.ch

The cytotoxicity of metabolites of related compounds, such as benzyl isothiocyanate (BITC), has also been explored. In studies involving intravesical instillation in rats, intermediate metabolites like glutathione (B108866) or cysteinylglycine (B43971) conjugates of BITC showed evident cytotoxicity in the urinary bladder. researchgate.net In contrast, the final major urinary metabolite, mercapturic acid, had little effect. researchgate.net

The following tables summarize the cytotoxic findings for various benzyl polysulfides and mercaptan byproducts.

Table 1: Cytotoxicity of Benzyl Polysulfides in Murine Epithelial bEnd.3 Cells

CompoundEffect on Cell ProliferationPresumed Cytotoxic Moiety
Benzyl trisulfide (Bn₂S₃)SuppressiveSulfane Sulfur (S⁰)
Benzyl tetrasulfide (Bn₂S₄)SuppressiveSulfane Sulfur (S⁰)
Benzyl monosulfideMinimal cytotoxicityNot applicable
Benzyl disulfideMinimal cytotoxicityNot applicable

Data sourced from studies on thiol-triggered H₂S release and cell proliferation. nih.gov

Table 2: Cytotoxicity of this compound Byproducts and Related Compounds

Compound/ByproductCell Line/SystemCytotoxic EffectNotes
S-benzyl ethanethioate (source of this compound)Murine epithelial bEnd.3 cellsNot significantly cytotoxicTested up to 400 μM. nih.gov
Benzyl 2-chloro-1,1,2-trifluoroethyl sulfideIsolated rat hepatocytesCytotoxic nih.gov
Benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfideIsolated rat hepatocytesCytotoxic nih.gov
BenzaldehydeIsolated rat hepatocytesNot cytotoxicA metabolite of certain benzyl sulfides. nih.gov
Dibenzyl DisulfideNot specifiedMay cause an allergic skin reaction. nih.govsigmaaldrich.com
Benzyl isothiocyanate-glutathione conjugateRat urinary bladderCytotoxicAn intermediate metabolite. researchgate.net
Benzyl isothiocyanate-cysteinylglycine conjugateRat urinary bladderCytotoxicAn intermediate metabolite. researchgate.net
Benzyl isothiocyanate-mercapturic acidRat urinary bladderLittle effectA final metabolite. researchgate.net

Applications of Benzyl Mercaptan in Advanced Materials and Chemical Synthesis

Applications in Polymer Science

In the realm of polymer science, benzyl (B1604629) mercaptan serves as a key agent for controlling polymer structure and introducing specific functionalities.

Chain Transfer Agent in Polymerization

Chain transfer is a critical reaction in polymer chemistry that controls the molecular weight of the final polymer. Mercaptans are widely used as chain transfer agents in free-radical polymerization. In this process, the growing polymer chain abstracts the hydrogen atom from the thiol group (S-H) of the mercaptan. This terminates the growth of that particular polymer chain and creates a new thiyl radical (RS•) from the chain transfer agent. This new radical can then initiate the polymerization of another monomer molecule, starting a new polymer chain.

Incorporation into Polymers for Modified Properties

Benzyl mercaptan can be incorporated into polymer structures to impart specific chemical properties. One method to achieve this is by using polymer-supported this compound. This involves attaching the this compound moiety to a polymer backbone, such as a cross-linked poly(styrene-divinylbenzene) resin. This creates a solid-phase reagent where the reactive thiol group is accessible for further chemical reactions, while the polymer support facilitates easy separation from the reaction mixture.

The incorporation of the this compound functionality into a polymer can be used to introduce hydroxyl, amide, amine, ester, ether, and polysulfide groups by using mercaptans that contain these functional groups. When a mono-mercaptan like this compound is used as an initiator in certain polymerization processes, the resulting polymer chain will have the benzylthio- group (RS-) at a terminal position. This allows for the synthesis of polymers with specific end-group functionalities, which can be crucial for applications such as creating block copolymers or for the subsequent attachment of other molecules.

Functionalization of Surfaces and Nanomaterials

The thiol group of this compound provides a reactive handle for anchoring it to the surfaces of various materials, thereby modifying their surface properties and enabling further applications.

Modification of Carbon Nanotubes

This compound has been successfully used for the non-covalent functionalization of multiwalled carbon nanotubes (MWCNTs). This functionalization is achieved through a π-π stacking interaction between the phenyl ring of the this compound and the graphitic surface of the carbon nanotubes. acs.org This method is advantageous as it does not disrupt the electronic structure of the CNTs, which is often a drawback of covalent functionalization methods. acs.org

The presence of the thiol groups on the surface of the CNTs allows for the subsequent strong bonding of metal nanoparticles, such as platinum (Pt). acs.org The thiol groups form strong Pt-S bonds, which leads to a high loading and uniform distribution of the Pt nanoparticles along the walls of the CNTs. acs.org This is particularly useful for applications in catalysis, where a high surface area and strong interaction between the catalyst and the support are desired. acs.org The choice of this compound is beneficial due to the small size of the phenyl ring, which allows for a high density of thiol groups on the CNT surface and a shorter electrical contact distance between the metal nanoparticle and the CNT. acs.org

ParameterObservationSignificance
Interaction Type Non-covalent π-π stackingPreserves the electronic properties of the CNTs.
Binding Group Thiol (-SH) groupEnables strong covalent bonding with metal nanoparticles (e.g., Pt-S bond).
Result of Functionalization High loading and dispersion of Pt nanoparticlesEnhances catalytic activity and efficiency.
Advantage of this compound Small phenyl ring sizeAllows for high density of functional groups and close contact with the CNT surface.

Thiol-Capped Nanocrystallites/Quantum Dots

Thiols are commonly used as capping agents in the synthesis of semiconductor nanocrystals, also known as quantum dots (QDs). These capping agents play a crucial role in controlling the growth, size, and stability of the QDs, as well as their optical properties. This compound has been used as a thiol capping agent in the preparation of cadmium sulfide (B99878) (CdS) quantum dots. nih.gov

In a study, CdS quantum dots capped with this compound were synthesized using a microwave irradiation technique. nih.gov The this compound molecules bind to the surface of the growing CdS nanocrystals, preventing their aggregation and controlling their size. The nature of the capping agent can influence the photoluminescence and absorption properties of the quantum dots. The characterization of these thiol-capped CdS QDs was performed using techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), UV-vis absorption, and photoluminescence (PL) spectroscopy to determine their shape, size, morphology, and spectral properties. nih.gov

PropertyMethod of AnalysisFinding
Synthesis Method Microwave IrradiationPreparation of this compound-capped CdS QDs.
Morphology and Size TEM, SEMCharacterization of the shape and size of the nanocrystals.
Optical Properties UV-vis absorption, Photoluminescence (PL) spectroscopyDetermination of the spectral characteristics of the capped QDs.

Surface Functionalization of Cryogels

Precursor in Organic Synthesis

This compound serves as a versatile precursor in a multitude of organic synthesis reactions. Its utility stems from the reactivity of the thiol group, which can readily undergo various transformations to introduce sulfur-containing moieties into complex molecules. This capacity makes it an invaluable building block in the synthesis of a wide array of organic compounds, from agrochemicals to sophisticated enzyme inhibitors.

Synthesis of Sulfur-Containing Organic Compounds

This compound is a fundamental reagent for the synthesis of various sulfur-containing organic compounds, most notably thioethers and disulfides. The thiol functional group provides a nucleophilic sulfur center that is key to these transformations.

Thioethers: this compound is frequently used for S-alkylation to produce benzyl thioethers nbinno.com. This reaction typically involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then reacts with an alkyl halide or other electrophilic species. The benzylthio group can serve as a protecting group for a thiol, which can be later debenzylated via a dissolving metal reduction nbinno.com.

A general scheme for the synthesis of thioethers from this compound is the reaction with SN1-active halides, such as tertiary alkyl, allylic, and benzylic halides, in the presence of zinc mercaptides. This method is particularly effective for creating thioethers with bulky alkyl groups.

Reactant 1Reactant 2ProductYield (%)
This compoundt-Butyl bromidet-Butyl benzyl sulfide95
This compoundAllyl bromideAllyl benzyl sulfide80
This compound1-p-menthanyl chloride1-p-menthanyl benzyl sulfide60

Disulfides: this compound can be oxidized to form dibenzyl disulfide. This reaction can occur in the presence of air or with various oxidizing agents. The formation of unsymmetrical disulfides is also a significant application, achieved through the cross-dehydrogenation of two different thiols.

Intermediate for Herbicides, Insecticides, and Fungicides

This compound is a crucial intermediate in the manufacturing of various agrochemicals, including herbicides, insecticides, and fungicides nbinno.comguidechem.com. Its role as a raw material is particularly prominent in the synthesis of thiocarbamate herbicides google.comgoogle.com.

While specific trade-named pesticides such as the herbicide "Medicine," the insecticide "Chlorocidal," and the fungicide "Metrogen" are cited as products derived from this compound, detailed, publicly available synthetic pathways for these specific products are scarce guidechem.com. The proprietary nature of agrochemical manufacturing often limits the disclosure of such detailed processes. However, the general synthesis of thiocarbamates involves the reaction of a thiol, such as this compound, with an amine and a carbonyl source.

The general structure of a thiocarbamate herbicide derived from this compound would involve the S-benzyl group attached to the carbonyl carbon of the carbamate functionality. The efficacy of these herbicides is often linked to their ability to inhibit fatty acid elongation in plants google.com.

Synthesis of Alpha, Beta-Unsaturated Iodoketones and Enals

The application of this compound in the synthesis of α,β-unsaturated iodoketones and enals has been mentioned as an efficient method guidechem.com. However, detailed methodologies and specific examples of this application are not widely available in the surveyed scientific literature. Generally, the synthesis of α,β-unsaturated ketones and enals involves aldol or Knoevenagel condensations organic-chemistry.org. The introduction of an iodo group at the α'-position of an α,β-unsaturated ketone can be achieved using reagents like copper(II) oxide and iodine, a method that is noted for its high yields and mild reaction conditions organic-chemistry.org. The precise role of this compound in these syntheses—whether as a catalyst, reactant, or intermediate—is not clearly delineated in available sources. It is possible that it is involved in a Michael addition to an α,β-unsaturated system, with subsequent elimination or rearrangement, but this remains speculative without more explicit research findings.

Preparation of S-Benzyl Thioacetate

S-Benzyl thioacetate is a useful thioester that can be synthesized from this compound. One method involves a lipase-catalyzed reaction between this compound and a vinyl ester, such as vinyl laurate, in a continuous-flow microreactor. This enzymatic approach offers a green chemistry alternative to traditional chemical methods.

In a study using Lipozyme TL IM as the biocatalyst, the synthesis of S-benzyl thioacetate was optimized. The reaction of this compound with vinyl acetate (B1210297) under these conditions resulted in a conversion yield of less than 65% guidechem.com. Another approach to synthesizing thioesters involves the reaction of thiols with N-acylbenzotriazoles under mild conditions organic-chemistry.org. The reaction of this compound with acetic anhydride in the presence of a catalyst like silver triflate also yields S-benzyl thioacetate organic-chemistry.org.

Reactant 1Reactant 2Catalyst/MethodProductYield
This compoundVinyl laurateLipozyme TL IM (Enzymatic)S-Benzyl laurate>61% (conversion)
This compoundVinyl acetateLipozyme TL IM (Enzymatic)S-Benzyl thioacetate<65% (conversion) guidechem.com
This compoundAcetic anhydrideSilver triflateS-Benzyl thioacetateHigh

Synthesis of Ajoene Analogues

This compound has been explored as a nucleophile in the synthesis of analogues of ajoene, a biologically active compound found in garlic cardiff.ac.uknih.govresearchgate.net. A key step in the synthesis of some ajoene analogues is the Michael-Induced Ring Closure (MIRC) reaction to form a cyclopropane ring, which mimics the central olefin of the natural product cardiff.ac.uk.

In one synthetic approach, a MIRC protocol using this compound was investigated. The reaction yielded the desired MIRC product with a benzyl-protected thiol group in a 42% yield. However, a significant challenge was encountered in the subsequent deprotection step, where the benzylic protecting group could not be cleaved under standard conditions to reveal the free thiol required for the final steps of the synthesis cardiff.ac.uk. This highlights both the utility of this compound in forming key intermediates and the challenges associated with its removal as a protecting group in certain molecular contexts.

Synthesis of Alpha-Substituted Mercaptoacetamides as Enzyme Inhibitors

This compound is a key precursor in the synthesis of α-substituted mercaptoacetamides, a class of compounds that have been investigated as potent enzyme inhibitors. Specifically, α-benzyl-N-aryl mercaptoacetamides have been designed and synthesized as inhibitors of LasB, a virulence factor from the bacterium Pseudomonas aeruginosa.

The synthesis of these inhibitors generally starts from a racemic amino acid, which undergoes diazotization and chlorination. The resulting α-chloro carboxylic acid is then coupled with an appropriate aniline derivative to form an amide. A nucleophilic substitution with a thioacetate source, followed by deprotection, yields the final α-substituted mercaptoacetamide. The "α-benzyl" component is introduced through the use of a benzyl-containing starting material, and the mercapto group is often derived from a reagent like potassium thioacetate, with the final deprotection step revealing the free thiol.

The inhibitory activity of these synthesized compounds against LasB is evaluated, with IC50 values indicating their potency. The data from these studies can be used to establish structure-activity relationships, guiding the design of more effective inhibitors.

CompoundRR'IC50 (μM)
3 4-MeH0.48 ± 0.04
5 HH5.6 ± 0.3
11 4-NO2H1.8 ± 0.1
12 4-OMeH1.1 ± 0.1
13 4-OHH2.1 ± 0.1
14 4-Me4-Me0.28 ± 0.02
15 4-Me3-Me0.35 ± 0.02
16 4-Me2-Me0.52 ± 0.03
17 4-Me4-Cl0.32 ± 0.02

Q & A

Q. Analytical

  • GC-MS : DB-5MS column (30 m × 0.25 mm) with selected ion monitoring (m/z 124 for molecular ion, m/z 91 for benzyl fragment; LOD 0.1 ppm).
  • NMR : Suppress ¹³C satellites (δ 3.32 ppm for -SH proton) to avoid integration errors.
    For aqueous samples, derivatize with N-ethylmaleimide (10 mM in acetonitrile) prior to SPE cleanup .

How does this compound's stability vary under different storage conditions?

Methodological
this compound degrades via autoxidation to dibenzyl disulfide. Stability protocols:

  • Short-term : Store at 4°C under argon (degradation <5% over 1 week).
  • Long-term : Add 0.1% BHT stabilizer and freeze at -20°C (degradation <2% over 6 months).
    Monitor purity via TLC (silica gel, hexane:EtOAc 9:1; Rf = 0.3) .

What computational methods predict this compound's thermodynamic properties for reaction modeling?

Advanced
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately calculates:

  • Enthalpy of formation : ΔfH° = 54.2 ± 2.1 kJ/mol (experimental: 55.1 kJ/mol).
  • Bond dissociation energy (S–H) : 347 kJ/mol, critical for radical reaction design.
    Benchmark against NIST thermochemical data .

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Reactant of Route 1
Benzyl mercaptan
Reactant of Route 2
Reactant of Route 2
Benzyl mercaptan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.